X-ray crystallographic studies have provided detailed insights into its bond lengths, bond angles, and overall conformation [, , ]. These studies confirm the planar geometry of the molecule and provide valuable information for understanding its interactions with other molecules, particularly in biological systems.
For instance, it can undergo Suzuki-Miyaura coupling reactions with arylboronic acids in the presence of a palladium catalyst to yield 5-aryl-1H-pyrazolo[3,4-b]pyridine derivatives [].
Additionally, 5-Bromo-1H-pyrazolo[3,4-b]pyridine can react with amines to form 5-amino-1H-pyrazolo[3,4-b]pyridine derivatives [, ].
It can also be converted to a Grignard reagent, enabling further functionalization through reactions with electrophiles [].
For example, some derivatives have been reported to exhibit anticancer activity through inhibition of cyclin-dependent kinases (CDKs) []. The specific mechanism of CDK inhibition may involve the binding of the compound to the ATP-binding site of the enzyme, thereby preventing its activity.
Other derivatives have shown antibacterial and antioxidant activities [], and further research is needed to elucidate their precise mechanisms of action.
Anticancer Agents: Organometallic complexes incorporating 5-Bromo-1H-pyrazolo[3,4-b]pyridine as a ligand have shown potential as anticancer agents, particularly as CDK inhibitors []. These complexes exhibit cytotoxic effects and induce cell cycle arrest in human cancer cells.
Antibacterial Agents: Derivatives of 5-Bromo-1H-pyrazolo[3,4-b]pyridine, specifically those linked to sulfonamide moieties, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacterial strains [].
Antioxidant Agents: The same sulfonamide-linked derivatives exhibiting antibacterial activity also possess antioxidant properties, as evidenced by their DPPH and superoxide radical scavenging activities [].
Analgesic and Anti-inflammatory Agents: Chalcone derivatives synthesized from 5-Bromo-1H-pyrazolo[3,4-b]pyridine exhibit analgesic and anti-inflammatory activities in animal models []. These compounds demonstrate significant potential for pain management and inflammation control.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: